molecular formula C15H12N2O B1268518 4-Benzyl-1(2H)-phthalazinone CAS No. 32003-14-8

4-Benzyl-1(2H)-phthalazinone

Cat. No.: B1268518
CAS No.: 32003-14-8
M. Wt: 236.27 g/mol
InChI Key: JUCCMEHWBGPJKS-UHFFFAOYSA-N
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Description

4-Benzylphthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family. It is characterized by a benzyl group attached to the phthalazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzylphthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with benzylamine under specific conditions. The reaction mixture is heated at elevated temperatures to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform and methanol, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: In an industrial setting, the production of 4-benzylphthalazin-1(2H)-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzylphthalazin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a PARP-1 inhibitor, which is relevant in DNA repair mechanisms.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit PARP-1.

    Industry: Used in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The primary mechanism of action of 4-benzylphthalazin-1(2H)-one involves the inhibition of PARP-1. By binding to the active site of the enzyme, it prevents the repair of DNA damage, leading to cell death in cancer cells. This makes it a promising candidate for cancer therapy. The molecular targets include the catalytic domain of PARP-1, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

4-benzyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCMEHWBGPJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346948
Record name 4-Benzyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32003-14-8
Record name 4-(Phenylmethyl)-2H-phthalazin-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes used to obtain 4-Benzyl-1(2H)-phthalazinone and its derivatives?

A1: Researchers have employed various synthetic strategies to produce this compound and its derivatives. One common approach involves a chemoselective N-alkylation reaction. For instance, reacting 4-benzylphthalazin-1(2H)-one with ethyl acrylate in the presence of anhydrous potassium carbonate yields ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate. [] This ester serves as a crucial intermediate for synthesizing numerous other derivatives. Another method involves reacting the aceto hydrazide of 4-benzyl-1(2 H)-phthalazinone with amino acid methyl esters using an azide coupling method. [] This leads to the formation of various substituted this compound derivatives.

Q2: What biological activities have been associated with this compound derivatives?

A2: Studies have shown that certain derivatives of this compound exhibit promising anticancer activity. [, ] Specifically, these compounds have demonstrated cytotoxicity against the HCT-116 cell line, a human colon cancer cell line. [] Additionally, some derivatives demonstrated potent inhibition of VEGFR2, a key protein involved in angiogenesis, a process crucial for tumor growth and development. [] Furthermore, research has explored the potential of these derivatives as androgen receptor antagonists, which could have implications for treating prostate cancer. []

Q3: How do structural modifications to this compound impact its biological activity?

A3: The structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold can significantly influence its biological properties. For example, introducing specific substituents like mono and dipeptides, or hydrazones, has been shown to enhance the cytotoxic activity of the parent compound against cancer cell lines. [, ] Additionally, varying the substituents at specific positions on the aromatic ring can modulate its binding affinity to target proteins like VEGFR2. []

Q4: Has the mechanism of action for the observed cytotoxicity been investigated?

A4: Yes, research suggests that some this compound derivatives induce apoptosis, a programmed cell death mechanism, in HCT-116 cells. [] One study observed that treatment with a specific derivative led to a significant increase in apoptotic cells and caused cell cycle arrest at the S-phase, indicating its interference with DNA replication and ultimately leading to cancer cell death. []

Q5: Are there any insights into the binding interactions of this compound derivatives with target proteins like VEGFR2?

A5: Computational studies have provided valuable insights into the binding mode of this compound derivatives with VEGFR2. Molecular docking simulations revealed that a potent derivative formed key binding interactions with crucial amino acid residues within the active site of VEGFR2. [] This strong binding affinity, reflected by a favorable binding energy, likely contributes to the observed inhibitory effect on VEGFR2 activity. []

Q6: Beyond anticancer activity, have any other potential applications for this compound derivatives been explored?

A6: Interestingly, previous research has explored the antiallergic and antiasthmatic properties of certain this compound derivatives. [, ] While the specific mechanisms behind these effects require further investigation, these findings suggest potential therapeutic applications beyond oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.